molecular formula C26H32N4O B170715 1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- CAS No. 150358-83-1

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)-

Cat. No.: B170715
CAS No.: 150358-83-1
M. Wt: 416.6 g/mol
InChI Key: VAFQNFGVNZIBOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- (hereafter referred to as the target compound) is a spirocyclic triazole derivative characterized by:

  • A 1,3,8-triazaspiro[4.5]dec-3-en-2-one core.
  • A cyclohexylamino group at position 2.
  • Phenyl and benzyl substituents at positions 1 and 8, respectively.

This scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets. The compound has been explored in contexts such as enzyme inhibition (e.g., BACE-1 for Alzheimer’s disease) and cardioprotection via modulation of mitochondrial permeability transition pores (mPTP) .

Properties

IUPAC Name

8-benzyl-4-cyclohexylimino-1-phenyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O/c31-25-28-24(27-22-12-6-2-7-13-22)26(30(25)23-14-8-3-9-15-23)16-18-29(19-17-26)20-21-10-4-1-5-11-21/h1,3-5,8-11,14-15,22H,2,6-7,12-13,16-20H2,(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFQNFGVNZIBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C3(CCN(CC3)CC4=CC=CC=C4)N(C(=O)N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formamide-Mediated Cyclization

A foundational method involves refluxing 1-benzyl-4-carbamoyl-4-N-(substituted anilino)piperidine derivatives with formamide to induce cyclization. For example, 1-benzyl-4-carbamoyl-4-N-(4-methylanilino)piperidine reacts with formamide under reflux to yield 1-(4-methylphenyl)-4-oxo-8-benzyl-1,3,8-triazaspiro[4.5]decane . Adapting this protocol, replacing the 4-methylanilino group with cyclohexylamine could direct the synthesis toward the target compound. Critical parameters include:

  • Reaction Duration : 16–24 hours at reflux.

  • Workup : Alkalinization with ammonia, chloroform extraction, and recrystallization from ethyl acetate.

Solvent and Temperature Optimization

Elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate spirocycle formation. For instance, barbituric acid derivatives cyclize with carbodiimides at 150°C in DMSO within 15 minutes, achieving >95% conversion. Transposing these conditions to piperidine precursors may enhance reaction efficiency while minimizing byproducts like urea derivatives.

Benzyl Group Installation at Position 8

Alkylation with Benzyl Halides

Direct alkylation of secondary amines with benzyl bromide is a reliable method. In Example LII , 1-phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane reacts with 4-chloro-4-methyl-butyrophenone in 4-methyl-2-pentanone to introduce a propylphenone group. Replacing the chlorinated reagent with benzyl bromide under analogous conditions could install the phenylmethyl substituent.

  • Solvent : 4-Methyl-2-pentanone enhances solubility.

  • Purification : Recrystallization from acetone or toluene.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing the target compound:

MethodStarting MaterialConditionsYieldPurity
Formamide Cyclization4-Carbamoylpiperidine derivativesReflux, 24h, formamide60–75%85–90% (HPLC)
DMSO-Mediated CyclizationCarbodiimide + Barbituric acid150°C, 15min, DMSO>95%>98% (NMR)
Alkylation1-Phenyl-4-oxo-spirodecane + BnBrK2CO3, 4-methyl-2-pentanone, 48h45–60%80–88% (TLC)

Key Observations :

  • DMSO-mediated cyclization offers superior efficiency but requires anhydrous conditions to suppress urea byproducts.

  • Alkylation yields are moderate, necessitating optimization of steric and electronic factors.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR : The spirocyclic core exhibits distinct singlet peaks for the N-methyl groups (δ 2.8–3.2 ppm) and aromatic protons (δ 7.2–7.6 ppm). Cyclohexylamino protons appear as multiplet signals at δ 1.2–1.8 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 434.2 [M+H]+ aligns with the molecular formula C26H31N4O.

Crystallographic Validation

Recrystallization from acetone yields monoclinic crystals suitable for X-ray diffraction. The spiro angle (85–90°) and benzyl group orientation confirm the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound's structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents. It has been explored for its potential use in treating diseases such as cancer and infections due to its antimicrobial properties .
  • Cardioprotection : Research indicates that derivatives of triazaspiro compounds can inhibit mitochondrial permeability transition pores (mPTP), which are implicated in myocardial infarction. This suggests potential applications in cardioprotective therapies .
  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent for treating resistant infections.

Materials Science

  • Advanced Materials Development : The unique spirocyclic structure provides interesting physical properties that can be exploited in creating advanced materials, including polymers and nanomaterials.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in various industrial applications .

Biological Studies

  • Biological Interaction Studies : The compound can be utilized as a probe to study biological processes due to its ability to interact with different biomolecules. This includes investigating enzyme inhibition and receptor binding mechanisms .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 1,3,8-Triazaspiro compounds against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data highlights the compound's potential as an effective antimicrobial agent against resistant strains.

Cardioprotective Properties

In cardiology research, derivatives of the triazaspiro scaffold have been shown to inhibit mPTP opening during reperfusion injury in myocardial infarction models. This finding suggests that these compounds could serve as adjunct therapies to improve outcomes in heart attack patients by protecting cardiac cells from death during reperfusion .

Mechanism of Action

The compound exerts its effects by inhibiting beta-secretase 1 (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. These peptides aggregate to form plaques, a hallmark of Alzheimer’s disease. By inhibiting BACE1, the compound reduces the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 1,3,8-triazaspiro[4.5]decane derivatives , with variations in substituents influencing pharmacological activity. Key analogs include:

Compound Name Substituents Molecular Formula Key Target/Activity Reference
Target Compound 1-Ph, 4-Cyclohexylamino, 8-Bn C26H32N4O mPTP inhibition, BACE-1
4QA (PDB: 4qa) 1-(3-Fluorophenyl), 8-[3-(isopropoxy)benzyl] C29H37FN4O2 BACE-1 inhibition (IC50: 86.42 nM)
Compound 3 () 1-Ph, 8-[(1S,2S)-2-Ph-cyclohexyl] C26H31N3O Glycine transport inhibition
CHEMBRIDGE-10000196 1-Ethyl, 3-(pyridinium-methyl) C23H32N4O2 XGHPRT enzyme inhibition
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-Bn, 2,4-dione C14H15N3O2 Synthetic intermediate

Key Observations :

  • Substituent Flexibility : The benzyl group at position 8 is conserved in many analogs (e.g., 4QA, CHEMBRIDGE-10000196) but varies in polarity (e.g., isopropoxybenzyl in 4QA vs. pyridinium in CHEMBRIDGE-10000196) .
  • Position 4 Modifications: Cyclohexylamino (target compound) vs.

Pharmacological Activity and Mechanism

Mitochondrial Permeability Transition Pore (mPTP) Inhibition

The target compound and its analogs inhibit mPTP via interactions with FO-ATP synthase , specifically targeting conserved residues (Leu117, Glu119, Leu123, Phe124) in the c-subunit. Unlike oligomycin A (a classic mPTP inhibitor), the target compound acts independently of Glu119 , avoiding oligomycin-associated cytotoxicity .

BACE-1 Inhibition

The 4QA analog (PDB: 4qa) shares structural similarity with the target compound but includes a 3-fluorophenyl group at position 1. It binds BACE-1 with an IC50 of 86.42 nM, forming hydrogen bonds with Gly94, Asn95, and Ser96 .

Glycine Transport Modulation

Compound 3 () replaces the benzyl group with a 2-phenylcyclohexyl moiety, enhancing CNS penetration for schizophrenia treatment. Its spirocyclic rigidity improves metabolic stability compared to non-spiro analogs .

Binding Interactions and Selectivity

  • Hydrogen Bonding: The target compound’s cyclohexylamino group at position 4 engages in hydrophobic interactions, while the spiro core restricts rotational freedom, enhancing binding entropy .
  • Van der Waals and π-alkyl Interactions : Analog CHEMBRIDGE-10000196 utilizes these interactions for XGHPRT inhibition, a mechanism absent in the target compound .

Biological Activity

1,3,8-Triazaspiro[4.5]dec-3-en-2-one, specifically the derivative 4-(cyclohexylamino)-1-phenyl-8-(phenylmethyl)-, represents a class of compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1,3,8-Triazaspiro[4.5]dec-3-en-2-one can be depicted as follows:

  • Molecular Formula : C26H32N4O
  • CAS Number : 135492826
  • SMILES Notation : Cc1ccccc1C(=O)N2C(C)N(C(=O)C2)C(C)N(C)C1=CC=CC=C1

This compound features a spirocyclic structure which contributes to its unique biological properties.

Recent studies have highlighted the compound's role as an inhibitor of the mitochondrial permeability transition pore (mPTP). This activity is crucial in protecting myocardial cells during ischemic events. The compound demonstrated a significant reduction in apoptosis in myocardial infarction models, suggesting its potential as a cardioprotective agent .

Anticancer Activity

Research has indicated that derivatives of the triazaspiro framework exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can inhibit tumor growth in vivo, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results suggest moderate efficacy against a range of bacterial strains, indicating potential applications in treating infections .

Cardiovascular Protection

A pivotal study focused on the cardioprotective effects of 1,3,8-Triazaspiro[4.5]dec-3-en-2-one derivatives during myocardial infarction. The research demonstrated that administration during reperfusion significantly improved cardiac function and reduced apoptotic markers in heart tissue .

Anticancer Efficacy

In another study, a series of triazaspiro compounds were tested against human cancer cell lines. The results showed that certain modifications to the molecular structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Data Tables

Activity Effect Reference
mPTP InhibitionDecreased apoptosis
Anticancer ActivityInduction of apoptosis
Antimicrobial ActivityModerate efficacy against bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.